molecular formula C10H6 B1207667 1,4-Diethynylbenzene CAS No. 935-14-8

1,4-Diethynylbenzene

Cat. No. B1207667
CAS RN: 935-14-8
M. Wt: 126.15 g/mol
InChI Key: MVLGANVFCMOJHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Diethynylbenzene and its derivatives are synthesized through several methods, including coupling reactions and Sonogashira coupling. The synthesis involves using precursors like p-dibromobenzene derivatives and 2-methyl-but-3-yn-2-ol, leading to high-purity products (Hou Hao-qing, 2008).

Molecular Structure Analysis

The molecular structure of 1,4-diethynylbenzene shows variations in bond lengths and angles influenced by substitutions on the benzene ring. Gas-phase electron diffraction and quantum chemical calculations have accurately determined these structural variations, providing insights into the benzene ring deformation due to ethynyl substituents (A. R. Campanelli et al., 2006).

Chemical Reactions and Properties

1,4-Diethynylbenzene undergoes various chemical reactions, including addition polymerization with compounds like 1,4-benzenedithiol, indicating its reactivity and potential for creating novel materials with unique properties (E. Kobayashi et al., 1986).

Physical Properties Analysis

The physical properties of 1,4-diethynylbenzene, such as thermal stability and solubility, are significantly influenced by substituents on the benzene ring. Studies have shown that fluorinated derivatives exhibit increased thermal stability, highlighting the impact of molecular modifications on its physical characteristics (Muhammad S. Khan et al., 2003).

Chemical Properties Analysis

1,4-Diethynylbenzene's chemical properties, particularly its reactivity in polymerization reactions and the formation of covalent networks, demonstrate its utility in creating advanced materials. Its polymerization on surfaces like Cu(111) has been explored, revealing its potential in on-surface chemistry and material science applications (J. Eichhorn et al., 2013).

Scientific Research Applications

On-Surface Polymerization

1,4-Diethynylbenzene (DEB) has been studied for its potential in on-surface polymerization. Eichhorn, Heckl, and Lackinger (2013) investigated the polymerization of DEB on a Cu(111) surface under ultra-high vacuum conditions, revealing that thermal activation leads to disordered covalent networks with distinct structural motifs indicating various coupling reactions (Eichhorn, Heckl, & Lackinger, 2013).

Fuel Dispersant for Rocket Ramjet Engines

Yanovskii et al. (2019) explored the use of DEB as a dispersant for solid fuels in rocket ramjet engines. Their research demonstrated that fuels with DEB are more efficient, and they also studied the gasification of solid propellants comprising DEB, a binder, and ammonium perchlorate (Yanovskii et al., 2019).

UV Polarisation Spectroscopy

Thulstrup, Jones, Hoffmann, and Spanget-Larsen (2020) investigated DEB using UV linear dichroism polarisation spectroscopy. Their research provided insights into the molecular states of DEB and supported previously suggested vibronic assignments (Thulstrup et al., 2020).

Frontal Polymerization Microstructure

Volkova et al. (2019) conducted a comparative study on the frontal polymerization of DEB, highlighting its linear rate of thermal transformations and the structure of the carbon material obtained as a result (Volkova et al., 2019).

Thermally Initiated Polymerization Heat Release

Kazakov et al. (2021) studied the heat release kinetics in thermally initiated polymerization of DEB, particularly its application as a fuel dispersant in gas generator engines (Kazakov et al., 2021).

Addition Polymerization with 1,4-Benzenedithiol

Kobayashi, Ohashi, and Furukawa (1986) explored the novel addition polymerization of DEB with 1,4-benzenedithiol, focusing on the properties of the resulting copolymer, including its thermal decomposition point and electroconductivity when doped with I2 (Kobayashi, Ohashi, & Furukawa, 1986).

Platinum(ii) Poly-yne Polymers

Khan et al. (2003) synthesized a series of DEB derivatives and studied their crystal structures and the related platinum-based polymers, providing insights into their thermal stability and optical spectroscopic measurements (Khan et al., 2003).

Bimetallic Molecular Systems

Safari, Moggach, and Low (2020) examined DEB as a bridging ligand in bimetallic molecular systems, analyzing the electronic interactions and 'wire-like' properties between metal fragments (Safari, Moggach, & Low, 2020).

Safety And Hazards

1,4-Diethynylbenzene may cause an allergic skin reaction and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, wear protective gloves/clothing/eye protection/face protection, and wash with plenty of soap and water in case of skin contact .

properties

IUPAC Name

1,4-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGANVFCMOJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26713-43-9
Record name Benzene, 1,4-diethynyl-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40918397
Record name 1,4-Diethynylbenzene
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Diethynylbenzene

CAS RN

935-14-8, 30700-96-0
Record name 1,4-Diethynylbenzene
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Record name Benzene, 1,4-diethynyl-
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Record name Benzene, diethynyl-
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Record name Benzene, diethynyl-
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Record name 1,4-Diethynylbenzene
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Record name 1,4-Diethynylbenzene
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Synthesis routes and methods I

Procedure details

Firstly, a mixture of 1,4-diiodobenzene (4 g, 12.1 mmol), PdCl2(PPh3)2 (340 mg, 0.484 mmol) and CuI (92.4 mg, 0.484 mmol), was added with dist. THF (20 mL), dist. Et3N (60 mL) and trimethylsilylacetylene (3.77 mL, 26.7 mmol). The resultant mixture was stirred under a nitrogen atmosphere at 80° C. for 22 hours to obtain a reaction mixture. Then, the reaction mixture was diluted with CH2Cl2. After that, an organic layer was washed with sat. NaCl, and dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product. The obtained crude product was separated and purified by silica gel column chromatography (hexane/EtOAc=10/1) to obtain 1,4-diethynylbenzene.
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4 g
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340 mg
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92.4 mg
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20 mL
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Synthesis routes and methods II

Procedure details

Subsequently, the obtained 1,4-bis(trimethylsilylethynyl)benzene (500 mg, 1.85 mmol) was added with dist. CH2Cl2 (15 mL), dist. MeOH (3 mL) and an aqueous solution of potassium hydroxide (KOH) (0.4 mL) of 50% by mass. The resultant mixture was stirred under a nitrogen atmosphere at room temperature for 18 hours to obtain a reaction mixture. Then, the reaction mixture was diluted with CH2Cl2. After that, an organic layer was washed with sat. NaCl, and dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product. Subsequently, the obtained crude product was separated and purified by silica gel column chromatography (hexane/EtOAc=20/1) to obtain 1,4-diethynylbenzene (147 mg, 63% yield (in two steps)).
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500 mg
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Synthesis routes and methods III

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickel acetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalyst solution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer was precipitated. It had an acetylene content of 8.4% and an aromatic to olefin hydrogen ratio of 8:1.
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Synthesis routes and methods IV

Procedure details

In a 2 liter-volume four-necked flask having the same equipments as used in 1) above were charged 100 g of 1,4-bis(1,2-dibromoethyl)benzene, 103 g of potassium t-butoxide and 1 liter of t-butyl alcohol, and the mixture was stirred taking care not to rapidly raise the temperature by cooling on an ice bath. The stirring was continued while gradually elevating the temperature finally to a refluxing temperature, at which stirring was conducted for 1.5 hours. The reaction mixture was poured into 6 liters of ice-water, and the thus formed precipitate was filtered by suction. Purification by sublimation (60°±3° C., 1 to 2 mmHg) gave 22.4 g of crystals of p-diethynylbenzene ##STR8## having a melting point of 96.5° C.
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100 g
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103 g
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1 L
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ice water
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6 L
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Synthesis routes and methods V

Procedure details

One gram of the catalyst used in Run No. 3 of Example 4 was mixed with 11.1 g. of quartz, and the mixture was charged to a tubular quartz reactor unit, as in Example 2. Following generally the procedure of Example 3, m-diacetylbenzene was passed through the tubular reactor at 650° C., 10.0 Torr total pressure, 9.1 Torr partial pressure of the diacetylbenzene and a contact time of 0.0041 second for 10 minutes on stream. The selectivity for the formation of m-diethynylbenzene and the total fractional conversion were 0.66 and 0.16, respectively. The other products in the reaction mixture besides diethynylbenzene and water were m-ethynylacetophenone, acetophenone, methylacetophenone, m-isopropenylacetophenone and m-vinylacetophenone. Based on additional runs, it was found that product distribution depended considerably on the contact time. Comparable results were obtained in the conversion of p-diacetylbenzene to p-diethynylbenzene following the procedure of this example.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diethynylbenzene
Reactant of Route 2
1,4-Diethynylbenzene
Reactant of Route 3
1,4-Diethynylbenzene
Reactant of Route 4
1,4-Diethynylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Diethynylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Diethynylbenzene

Citations

For This Compound
2,620
Citations
N Le Narvor, C Lapinte - Organometallics, 1995 - ACS Publications
Reaction of the bis (alkyne) HCsCCelLC^ CH with 2 equiv of [Fe (^ 5C5Me5)(? 7* 12dppe) Cl](1)[dppe= ethylenebis (diphenylphosphine)] and NH4PF6 in methanol produces the …
Number of citations: 170 pubs.acs.org
MS Khan, MRA Al-Mandhary, MK Al-Suti… - New Journal of …, 2003 - pubs.rsc.org
A series of 1,4-diethynylbenzene (1) derivatives, H–CC–R–CC–H with R = C6H3NH2 (2), C6H3F (3), C6H2F2-2,5 (4), C6F4 (5), C6H2(OCH3)2-2,5 (6) and C6H2(OnC8H17)2-2,5 (7) …
Number of citations: 56 pubs.rsc.org
XH Zhang, XP Wang, J Xiao, SY Wang, DK Huang… - Journal of …, 2017 - Elsevier
Some conjugated polymer organic semiconductors with linear or network structures and tunable band gaps are found to be efficient metal-free photocatalysts for H 2 production. In the …
Number of citations: 85 www.sciencedirect.com
EC Fitzgerald, A Ladjarafi, NJ Brown, D Collison… - …, 2011 - ACS Publications
Reaction of [FeCl(dppe)Cp*] with [Mo(CCC 6 H 4 -4-CCH)(dppe)(η-C 7 H 7 )], 1, and NaBPh 4 in methanol gives the alkynylvinylidene complex [{Fe(dppe)Cp*}{μ-CCC 6 H 4 (H)C…
Number of citations: 59 pubs.acs.org
S Stahlová, E Slováková, P Vaňkátová, A Zukal… - European Polymer …, 2015 - Elsevier
We report the synthesis of conjugated highly cross-linked polyacetylene-type networks with a high content of functional groups (–CH 2 OH, –NO 2 , –Ph 2 N, content up to 3.9 mmol/g) …
Number of citations: 20 www.sciencedirect.com
J Eichhorn, WM Heckl, M Lackinger - Chemical communications, 2013 - pubs.rsc.org
The polymerization of 1,4-diethynylbenzene was studied on a Cu(111) surface using scanning tunneling microscopy (STM) under ultra-high vacuum conditions. Thermal activation …
Number of citations: 106 pubs.rsc.org
E Slováková, A Zukal, J Brus, H Balcar… - Macromolecular …, 2014 - Wiley Online Library
Chain‐growth polymerization of 1,4‐diethynylbenzene into conjugated crosslinked polyacetylene‐type poly(1,4‐diethynylbenzene)s (PDEBs) is reported. While metathesis catalysts (…
Number of citations: 36 onlinelibrary.wiley.com
NN Volkova, AF Zholudev, MB Kislov… - IOP Conference …, 2019 - iopscience.iop.org
A comparative study of two processes was carried out: frontal polymerization of 1, 4-diethynylbenzene, proceeding as a result of high-temperature initiation under increased nitrogen …
Number of citations: 4 iopscience.iop.org
A Zukal, E Slováková, H Balcar… - … Chemistry and Physics, 2013 - Wiley Online Library
Hyperbranched partly cross‐linked polycyclotrimers of 1,4‐diethynylbenzene, 2,6‐diethynylnaphthalene, and 2,6‐diethynylanthracene, Pc(1,4‐DEB), Pc(2,6‐DEN), and Pc(2,6‐DEA), …
Number of citations: 30 onlinelibrary.wiley.com
JK Lim, SW Joo, KS Shin - Vibrational spectroscopy, 2007 - Elsevier
Concentration dependent adsorption behaviors of 1,4-diethynylbenzene (DEB) on gold nanoparticle surfaces have been investigated by means of surface-enhanced Raman scattering (…
Number of citations: 21 www.sciencedirect.com

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